molecular formula C9H12ClNO3S B15256256 N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide

N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide

Cat. No.: B15256256
M. Wt: 249.72 g/mol
InChI Key: UMJVCKLQCMEZSH-UHFFFAOYSA-N
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Description

N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C11H16ClNO3S It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide typically involves the reaction of 4-(2-chloro-1-hydroxyethyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to convert the chloro group to a different functional group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative of the original compound.

Scientific Research Applications

N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:

    N-[4-(2-bromo-1-hydroxyethyl)phenyl]methanesulfonamide: Similar structure but with a bromo group instead of a chloro group.

    N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide: Lacks the chloro group, which may affect its reactivity and applications.

    N-[4-(2-chloro-1-hydroxyethyl)phenyl]ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of a methanesulfonamide group.

Properties

IUPAC Name

N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,9,11-12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJVCKLQCMEZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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